molecular formula C7H5ClFNO2 B180424 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene CAS No. 170098-88-1

1-Chloro-4-fluoro-2-methyl-5-nitrobenzene

Cat. No.: B180424
CAS No.: 170098-88-1
M. Wt: 189.57 g/mol
InChI Key: DPWZCTKTAOOLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is an aromatic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzene, characterized by the presence of chloro, fluoro, methyl, and nitro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and alkylation.

    Nucleophilic Aromatic Substitution: Displacement of halogen atoms by nucleophiles like amines or alkoxides.

    Reduction: Reduction of the nitro group to an amine group using reducing agents like hydrogen (H2) in the presence of a catalyst.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Halogenation: Chlorine or fluorine gas, or their respective compounds.

    Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C).

Major Products:

    Amines: Reduction of the nitro group results in the formation of amines.

    Substituted Benzene Derivatives: Various substituted benzene compounds depending on the nature of the nucleophile or electrophile used.

Scientific Research Applications

Synthesis and Chemical Properties

1-Chloro-4-fluoro-2-methyl-5-nitrobenzene can be synthesized through several methods, primarily involving electrophilic aromatic substitution reactions. One common method is the nitration of 1-chloro-4-fluoro-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selectivity in the introduction of the nitro group .

A. Organic Chemistry

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its reactivity allows it to participate in:

  • Electrophilic Aromatic Substitution (EAS) : The compound can undergo EAS reactions where electrophiles replace hydrogen atoms on the benzene ring.
  • Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles such as hydroxide ions or amines.

B. Pharmaceutical Industry

This compound is utilized as a precursor in the synthesis of potential drug candidates. It has been investigated for its role in developing treatments for neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS) by serving as a building block for various pharmacologically active compounds .

C. Environmental Studies

Research has indicated that compounds similar to this compound can cause environmental pollution and are associated with health risks such as methemoglobinemia in humans and animals . Understanding these implications is crucial for developing safer chemical processes.

A. Agrochemicals

The compound is also noted for its use in producing agrochemicals, including insecticides and herbicides. Its derivatives have shown efficacy against pests while maintaining a favorable safety profile for non-target organisms .

B. Specialty Chemicals

In addition to agrochemicals, it is used in the production of specialty chemicals and dyes, contributing to various industrial formulations that require stable aromatic compounds .

Case Studies

StudyFocusFindings
Study on Neurodegenerative TreatmentsInvestigated the efficacy of derivatives of this compoundShowed potential in treating conditions related to neuronal loss, such as ischemia .
Environmental Impact AssessmentEvaluated the ecological risks associated with nitroaromatic compoundsHighlighted risks including mutagenicity and environmental persistence .
Synthesis Optimization ResearchDeveloped improved synthetic routes for the compoundAchieved higher yields using continuous flow reactors, enhancing efficiency .

Mechanism of Action

The mechanism of action of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to biological effects. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

  • 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene
  • 2-Chloro-4-fluoro-5-nitrotoluene
  • 4-Bromo-1-fluoro-2-nitrobenzene

Comparison: 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is unique due to its specific combination of substituents, which can influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different physical properties, reactivity, and biological activity due to the presence of the methyl group and the specific positions of the chloro, fluoro, and nitro groups on the benzene ring.

Biological Activity

1-Chloro-4-fluoro-2-methyl-5-nitrobenzene (CFMN) is a nitroaromatic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores the compound's biological activity through detailed research findings, case studies, and data tables.

CFMN has the molecular formula C7H5ClFNO2C_7H_5ClFNO_2 and features a nitro group, a chloro group, and a fluoro group attached to a benzene ring. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

The biological activity of CFMN is primarily attributed to its ability to undergo metabolic transformations within biological systems. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents enhance the compound's electrophilic nature, allowing it to participate in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids .

Toxicological Studies

Toxicological assessments have provided insights into the safety profile of CFMN. Notably:

  • Acute Toxicity : The oral LD50 for male rats is reported to be between 294 mg/kg and 694 mg/kg, while for female rats, it ranges from 565 mg/kg to 664 mg/kg . Dermal exposure also presents risks, with an LD50 of 750 mg/kg for males and 1722 mg/kg for females.
  • Chronic Effects : Long-term exposure studies indicate that CFMN can induce methaemoglobinaemia, leading to oxidative damage to red blood cells . This condition is characterized by the formation of methemoglobin, which reduces the oxygen-carrying capacity of blood.

Mutagenicity

CFMN has been investigated for its mutagenic potential:

  • It induced reverse mutations in bacterial assays but was not mutagenic in mammalian cells in vitro . However, it did show weak mutagenic activity in vivo, as evidenced by DNA strand breaks observed in mouse liver, kidney, and brain tissues.

Case Studies

Several studies have focused on the interactions of CFMN with various biological systems:

  • Enzyme Inhibition : Research indicates that CFMN may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism .
  • Antimicrobial Activity : Preliminary studies suggest that CFMN exhibits antimicrobial properties against specific bacterial strains. Its effectiveness may be linked to its ability to disrupt bacterial cell wall synthesis by interacting with penicillin-binding proteins (PBPs) similar to other β-lactam antibiotics.

Data Table: Summary of Biological Activities

Biological Activity Findings
Acute Toxicity (LD50) Male Rats: 294-694 mg/kg; Female Rats: 565-664 mg/kg
Dermal Toxicity (LD50) Male Rats: 750 mg/kg; Female Rats: 1722 mg/kg
Chronic Effects Induces methaemoglobinaemia
Mutagenicity Induces reverse mutations in bacteria; weakly mutagenic in vivo
Enzyme Inhibition Affects cytochrome P450 enzymes
Antimicrobial Activity Effective against specific bacterial strains

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-chloro-4-fluoro-2-methyl-5-nitrobenzene in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via sequential electrophilic aromatic substitution (EAS) reactions. A benzene ring is first methylated, followed by nitration at the 5-position. Subsequent halogenation introduces chlorine and fluorine at positions 1 and 4, respectively, using reagents like Cl₂ gas (for chlorination) and HF or F₂ (for fluorination). Reaction conditions (temperature, solvent polarity) must be optimized to minimize side reactions. For example, nitration often requires concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to prevent over-nitration. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How can spectroscopic techniques (e.g., NMR, IR) and chromatography (HPLC) be used to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methyl group (2-position) appears as a singlet (~δ 2.5 ppm in ¹H NMR), while aromatic protons show distinct splitting patterns due to substituent effects. Fluorine coupling (³J) may complicate spectra but aids in confirming substitution positions.
  • IR : Stretching frequencies for nitro (NO₂: ~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and C-Cl (~550–850 cm⁻¹) groups validate functional groups.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients to resolve impurities. Retention time comparison with standards ensures batch consistency .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during halogenation and nitration steps?

  • Methodological Answer : Substituent directing effects dominate regioselectivity. For example:

  • Nitration : The methyl group (ortho/para-directing) favors nitration at the 5-position (para to methyl). Competing meta-directing effects from halogens require precise stoichiometry to avoid byproducts.
  • Halogenation : Fluorine’s strong electron-withdrawing effect deactivates the ring, necessitating harsh conditions (e.g., F₂ gas with catalysts like BF₃). Computational modeling (DFT calculations) predicts reactive sites by analyzing charge distribution and frontier molecular orbitals, guiding experimental design .

Q. How does solvent polarity influence the kinetics of nucleophilic aromatic substitution (NAS) reactions with this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance NAS by stabilizing transition states through solvation. For example, reactions with amines proceed faster in DMF due to increased nucleophilicity of the amine. Kinetic studies (monitored via GC-MS or UV-vis spectroscopy) reveal that higher polarity reduces activation energy (Eₐ), while protic solvents (e.g., ethanol) slow reactions by hydrogen-bonding with nucleophiles. Temperature-dependent Arrhenius plots quantify these effects .

Q. What computational tools predict the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian, VASP) model degradation pathways. For instance:

  • Thermal Stability : Thermogravimetric analysis (TGA) coupled with DFT identifies decomposition temperatures (>200°C) and fragmentation patterns.
  • pH Stability : pKa prediction software (e.g., MarvinSuite) estimates protonation states, revealing susceptibility to hydrolysis in acidic/basic media. Experimental validation via accelerated stability testing (40°C/75% RH for 6 months) confirms computational predictions .

Properties

IUPAC Name

1-chloro-4-fluoro-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWZCTKTAOOLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438520
Record name 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170098-88-1
Record name 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To concentrated sulfuric acid (23.81 g), cooled to 0° C., under a nitrogen atmosphere, was added concentrated nitric acid (27.5 g) dropwise. 2-Chloro-5-fluorotoluene (9 g) was added dropwise and the reaction was stirred for 2 hours. The reaction was poured into ice and extracted with ethyl acetate. The organic phase was washed with aqueous sodium hydrogen carbonate, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by silica column chromatography [eluting with ethyl acetate/heptane (1:2)] to yield the title compound (9.4 g).
Quantity
23.81 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-chloro-5-fluorotoluene (10.356 g, 71.628 mmol, Lancaster, used as received) in conc. H2SO4 (70 mL) at 0° C., KNO3 (7.252 g, 71.72 mmol) was added in four equal portions. The resulting pale yellow solution was allowed to warm to room temperature and was stirred overnight at room temperature. It was then poured into ice water (350 g) and extracted with ether (3×100 mL). Ether was dried over anhydrous Na2SO4, removed under vacuum, and the resulting oil was dried further under vacuum to afford 12.277 g (90%). of the title compound as an oil, which was used as such for the next reaction; 1H NMR (CDCl3); δ 2.459 (s, 2H), 7.193 (d, 1H, J1=11.1 Hz), 8.083 (d, 1H, J1=6.6 Hz).
Quantity
10.356 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
7.252 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
350 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.